N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by its complex structure, which includes a biphenyl moiety and a fluorenyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves multiple steps, starting with the preparation of the biphenyl and fluorenyl intermediates. One common method involves the Ullmann reaction, where aryl halides are coupled in the presence of a copper catalyst . Another approach is the Suzuki coupling reaction, which uses palladium catalysts to form the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Wurtz-Fittig reaction or the Stille coupling reaction. These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common, where the biphenyl moiety reacts with electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or aluminum chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Fluorene: Contains a fused ring system similar to the fluorenyl group in the target compound.
Diphenylamine: Features two phenyl groups attached to an amine, similar to the biphenyl and amine groups in the target compound.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl amine structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
9,9-diphenyl-N-(2-phenylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N/c1-4-14-27(15-5-1)31-20-11-13-23-36(31)38-30-24-25-33-32-21-10-12-22-34(32)37(35(33)26-30,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-26,38H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHOTNMHQDECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1853250-53-9 |
Source
|
Record name | N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9,9a-dihydro-4aH-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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